N-(2-Chloro-4-formylphenyl)acetamide

Catalog No.
S9098973
CAS No.
475150-60-8
M.F
C9H8ClNO2
M. Wt
197.62 g/mol
Availability
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N-(2-Chloro-4-formylphenyl)acetamide

CAS Number

475150-60-8

Product Name

N-(2-Chloro-4-formylphenyl)acetamide

IUPAC Name

N-(2-chloro-4-formylphenyl)acetamide

Molecular Formula

C9H8ClNO2

Molecular Weight

197.62 g/mol

InChI

InChI=1S/C9H8ClNO2/c1-6(13)11-9-3-2-7(5-12)4-8(9)10/h2-5H,1H3,(H,11,13)

InChI Key

QYQIJIARQRPZCA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C=O)Cl

N-(2-Chloro-4-formylphenyl)acetamide is a chemical compound with the molecular formula C9H8ClNO2C_9H_8ClNO_2 and a molecular weight of 197.62 g/mol. It is classified as an acetamide derivative, characterized by the presence of a chloro substituent and an aldehyde group attached to a phenyl ring. This compound is utilized primarily in research settings, particularly in the fields of organic chemistry and medicinal chemistry, due to its potential biological activities and applications in drug development .

, including:

  • Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
  • Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Nucleophilic Substitution: The chloro substituent can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of various nucleophiles such as amines or thiols.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in aqueous medium.
  • Reduction: Sodium borohydride in methanol or ethanol.
  • Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.

Research indicates that N-(2-Chloro-4-formylphenyl)acetamide may exhibit significant biological activity. It has been studied for its potential effects on various biological targets, including enzyme inhibition and interactions with cellular pathways. The compound's structure allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This property makes it a candidate for further investigation in drug development and therapeutic applications .

XLogP3

1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

197.0243562 g/mol

Monoisotopic Mass

197.0243562 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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